molecular formula C20H17N3O2S2 B2574009 2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309626-37-5

2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2574009
CAS No.: 2309626-37-5
M. Wt: 395.5
InChI Key: NBEBZVZAWAWFSU-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of N-heterocyclic compound. It is a derivative of thiazolo[5,4-b]pyridine . These compounds have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth and proliferation .


Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .


Molecular Structure Analysis

These N-heterocyclic compounds were characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .


Chemical Reactions Analysis

The chemical reactions of these compounds involve various steps including alkylation, cyanethylation, hydrolysis, and acylation . The structures of the obtained compounds have been confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those with thiazolo[5,4-b]pyridin-2-yl motifs, are crucial in medicinal chemistry for their diverse biological activities. For instance, compounds with benzimidazole and thiazole structures are studied for their potential in drug development due to their significant biological and electrochemical activities (Boča, Jameson, & Linert, 2011). These structures are important for creating new medications with potential antibacterial, anticancer, and anti-inflammatory properties.

Optoelectronic Applications

Compounds containing quinazoline and pyrimidine rings have been explored for their applications in optoelectronics. The integration of these heterocyclic units into π-extended conjugated systems has shown promise for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018). These materials' electroluminescent properties make them suitable for advanced display and lighting technologies.

Antifungal Pharmacophore Design

Research on small molecules against specific pathogens, like Fusarium oxysporum, has led to the identification of compounds with antifungal pharmacophore sites. This research contributes to the understanding of structure-activity relationships and the design of new antifungal agents (Kaddouri et al., 2022). Such studies are critical for developing targeted therapies against plant and human fungal infections.

Synthesis and Catalysis

Heterocyclic N-oxides, including pyridine N-oxides, serve as versatile intermediates in organic synthesis and catalysis. They are involved in a variety of reactions, forming metal complexes, and are used in asymmetric synthesis and as catalysts. Their unique reactivity patterns make them valuable tools for constructing complex molecular architectures (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha). PI3Kα is a crucial enzyme involved in cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. Activation of PI3Kα leads to downstream effects related to cell growth, survival, and metabolism .

Mode of Action

The compound interacts with PI3Kα through its electron-deficient aryl group . Specifically, the more acidic sulfonamide NH proton in the compound forms a strong charged interaction with Lys802 in the PI3Kα active site. This interaction modulates PI3Kα activity, affecting downstream signaling pathways .

Biochemical Pathways

The affected pathways include the PI3K/Akt/mTOR pathway. Inhibition of PI3Kα disrupts the phosphorylation cascade, leading to altered cell proliferation, survival, and metabolism. Additionally, downstream targets such as Akt and mTOR are impacted, influencing cell growth and protein synthesis .

Pharmacokinetics

The compound’s pharmacokinetic properties play a crucial role in its efficacy:

Result of Action

At the molecular and cellular levels, the compound’s action leads to:

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can affect the compound’s stability and efficacy. For instance, variations in gastric pH may impact its absorption, while drug interactions could alter its metabolism .

Biochemical Analysis

Biochemical Properties

2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as bacterial DNA gyrase, which is essential for DNA replication . Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide with these biomolecules are primarily driven by its thiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules .

Cellular Effects

The effects of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Additionally, 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit bacterial DNA gyrase by binding to its active site, preventing the enzyme from catalyzing the supercoiling of DNA . Additionally, 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its effects .

Metabolic Pathways

2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its bioavailability and efficacy, as certain metabolites may be more or less active than the parent compound .

Transport and Distribution

The transport and distribution of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites .

Subcellular Localization

The subcellular localization of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can affect cellular metabolism and energy production .

Properties

IUPAC Name

2,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13-5-6-14(2)18(12-13)27(24,25)23-16-9-7-15(8-10-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEBZVZAWAWFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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